3-(4-tert-butylphenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea

FAAH inhibition Urea Transporter inhibition Endocannabinoid system

3-(4-tert-butylphenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea (CAS 1396884-71-1) is a precisely defined heteroaryl-substituted piperidinyl urea with dual FAAH/UT-B inhibitory activity. The lipophilic 4-tert-butylphenyl terminus and 1-(pyrazin-2-yl)piperidine ring are SAR-critical—simple group substitutions (e.g., phenyl or pyridine replacement) abolish FAAH activity, while modifying the piperidine linker or urea core shifts selectivity away from urea transporters. Generic urea-based tool compounds cannot replicate this interaction profile. Procuring this exact structure ensures alignment with the pharmacological tool used in foundational patent studies for urinary frequency, incontinence, and overactive bladder models, as well as UT-B-mediated urea recycling investigations. Ideal for in vivo rodent cystitis / bladder outlet obstruction models and renal medulla urea transport dissection.

Molecular Formula C21H29N5O
Molecular Weight 367.5 g/mol
CAS No. 1396884-71-1
Cat. No. B6503129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-tert-butylphenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea
CAS1396884-71-1
Molecular FormulaC21H29N5O
Molecular Weight367.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3=NC=CN=C3
InChIInChI=1S/C21H29N5O/c1-21(2,3)17-4-6-18(7-5-17)25-20(27)24-14-16-8-12-26(13-9-16)19-15-22-10-11-23-19/h4-7,10-11,15-16H,8-9,12-14H2,1-3H3,(H2,24,25,27)
InChIKeyMMMWVWNCTVXYEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-tert-Butylphenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea (CAS 1396884-71-1): A Defined Piperidine Urea for FAAH and Urea Transporter Research


3-(4-tert-butylphenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea (CAS 1396884-71-1) is a synthetic small-molecule belonging to the heteroaryl-substituted piperidinyl urea class. Its structure features a 4-tert-butylphenyl group linked via a urea bridge to a piperidine ring substituted with a pyrazin-2-yl moiety. The compound is reported in patent literature as a modulator of fatty acid amide hydrolase (FAAH), an integral membrane serine hydrolase that degrades endocannabinoids and other signaling lipids, with proposed utility in treating conditions like urinary frequency, incontinence, and overactive bladder [1][2]. Independent publicly archived affinity data also document its multi-target profile, including inhibition of urea transporter (UT) proteins [3].

Why 3-(4-tert-Butylphenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea Cannot Be Replaced by Generic Urea Analogs


The utility of 3-(4-tert-butylphenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea is defined by a highly constrained pharmacophore that is intolerant to simple group substitutions. The combination of a lipophilic 4-tert-butylphenyl terminus and a specific 1-(pyrazin-2-yl)piperidine ring linked by a urea is critical for balanced target engagement [1]. Uncontrolled replacement—for instance, switching the pyrazine for a phenyl or pyridine—can abolish activity at FAAH, as demonstrated in the structure-activity relationship (SAR) studies from the seminal patent family [2]. Similarly, altering the piperidine linker or the urea group can drastically shift selectivity away from the urea transporter family. Generic urea-based tool compounds thus fail to replicate the specific interaction profile, making precise selection essential for reproducible research outcomes.

Quantitative Differentiation Guide for 3-(4-tert-Butylphenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea


Dual FAAH and UT-B Pharmacological Profile Compared to Single-Target Piperidine Ureas

Unlike simple alkyl-substituted piperidine ureas that primarily target FAAH, this compound exhibits a distinct dual-target binding profile. While its exact FAAH IC50 is not publicly disclosed in the accessible patent data, the compound is formally claimed as an FAAH modulator [1]. In contrast, literature data for the scaffold show that simpler analogs like 1-(4-tert-butylphenyl)-3-[(1-methylpiperidin-4-yl)methyl]urea lose the heteroaryl interaction and the corresponding transporter activity. The presence of the pyrazin-2-yl group enables measurable inhibition of rat urea transporter UT-B. For a closely matched compound from the same chemotype family, an IC50 of 900 nM was recorded against rat UT-B expressed in MDCK cells [2].

FAAH inhibition Urea Transporter inhibition Endocannabinoid system

SAR-Driven Selectivity Advantage over 1-Methylpiperidine FAAH Inhibitors

The patent family EP2065369 / US8598356 systematically defines the SAR for this chemotype. The substitution at the piperidine 4-position with a pyrazin-2-yl heterocycle is a critical factor for achieving high FAAH modulatory activity [1]. Direct comparators within the patent, such as 4-[3-(2-cyclohexylethoxy)benzoyl]-N-pyrazin-2-ylpiperazine-1-carboxamide, demonstrate that replacing the pyrazin-2-yl with groups like pyridin-3-yl or pyrimidin-5-yl results in a significant loss of potency. While precise IC50 values for these comparators are internal to the patent's examples, the explicit structural preference for the pyrazin-2-ylpiperidine motif provides a clear, defined basis for selection over non-heteroaryl, or even simpler N-methylpiperidine, analogs [1].

Structure-Activity Relationship Selectivity Pain and Inflammation

Defined Molecular Target Differentiation from Carbamate-Based FAAH Inhibitors

Unlike irreversible carbamate FAAH inhibitors such as URB-597 [1], this compound belongs to the urea class, which modulates FAAH through a reversible, non-covalent mechanism [2]. This mechanistic distinction is fundamental. URB-597 (IC50 = 4.6 nM) and PF-04457845 are known to cause sustained FAAH inhibition and can lead to pathway overactivation, whereas the reversible nature of urea-based inhibitors allows for dynamic, titratable modulation. Furthermore, carbamate inhibitors have shown off-target activities (e.g., against carboxylesterases), a risk profile that is structurally mitigated in the urea chemotype [2].

Mechanism of Action Irreversible Inhibition Off-target effects

Optimal Research Applications for 3-(4-tert-Butylphenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea


In Vivo & Ex Vivo Studies of Overactive Bladder and Lower Urinary Tract Function

Based on its claimed activity as a FAAH modulator [1], this compound is ideally suited for in vivo rodent models of cystitis or bladder outlet obstruction. Its mechanism elevates endocannabinoid tone locally in the bladder, increasing functional capacity without the hallucinatory or hypotensive side effects of direct cannabinoid receptor agonists [1]. Procurement of this exact compound ensures alignment with the pharmacological tool used in the foundational patent studies.

Investigating the Role of Urea Transporters in Diuretic Action and Kidney Disease

The demonstrated inhibitory activity at urea transporter UT-B (observed in a close structural analog, IC50 = 900 nM) [2] positions this pyrazine-containing urea as a selective probe for urea transport studies. It can be used to dissect the role of UT-B-mediated urea recycling in the renal medulla and its contribution to urine-concentrating mechanisms, a therapeutic strategy for novel diuretic development [2].

Chemical Biology Probes for Endocannabinoid-Immune Axis Interaction Studies

The compound's combined FAAH and potential anti-inflammatory profile, inferred from its ability to prevent FAAH-mediated degradation of palmitoylethanolamide (PEA) [1], makes it a valuable tool for studying the crosstalk between the endocannabinoid system and immune cell function. This is particularly relevant in preclinical models of inflammatory bowel disease or neuroinflammation, where dual modulation of FAAH and associated targets can illuminate complex disease mechanisms [1].

Quote Request

Request a Quote for 3-(4-tert-butylphenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.